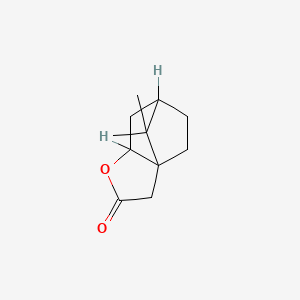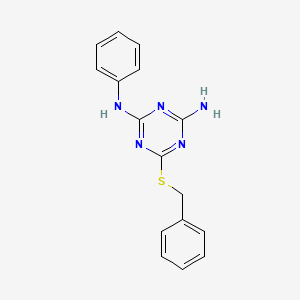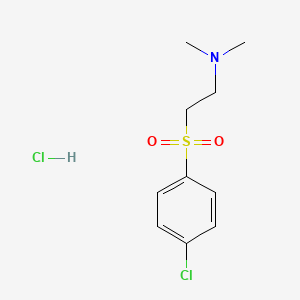
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine is a chemical compound that belongs to the class of sulfonic acid derivatives It is characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring and an ethanamine moiety with two N,N-dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets are still under investigation, but initial studies suggest its potential as a modulator of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)sulfonyl-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of an ethanamine moiety.
2-(4-chlorophenyl)sulfonyl-N,N-dimethylmethanamine: Similar structure but with a methanamine group instead of an ethanamine moiety.
Uniqueness
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanamine moiety allows for different reactivity compared to its acetamide and methanamine analogs, making it a valuable compound for various applications.
Propiedades
Número CAS |
90945-13-4 |
|---|---|
Fórmula molecular |
C10H15Cl2NO2S |
Peso molecular |
284.20 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfonyl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO2S.ClH/c1-12(2)7-8-15(13,14)10-5-3-9(11)4-6-10;/h3-6H,7-8H2,1-2H3;1H |
Clave InChI |
VPETYVNKBGXXEV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
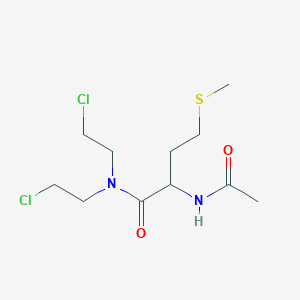

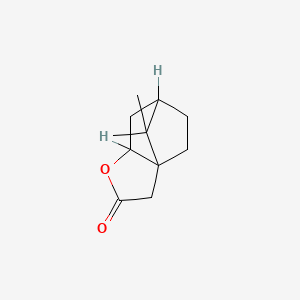

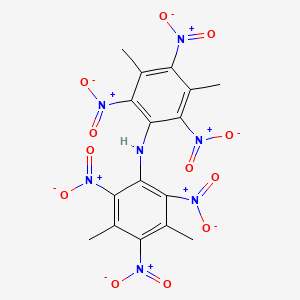
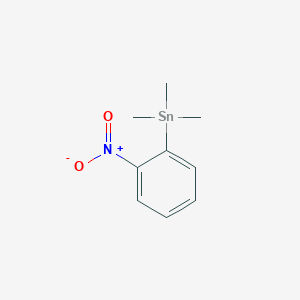
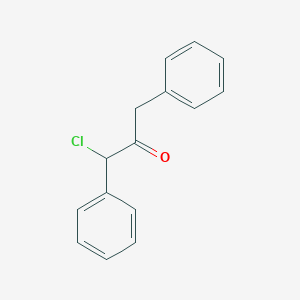

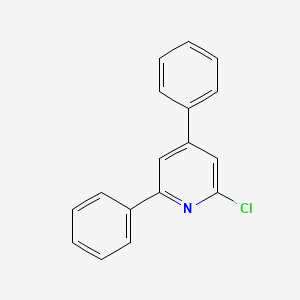
![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
